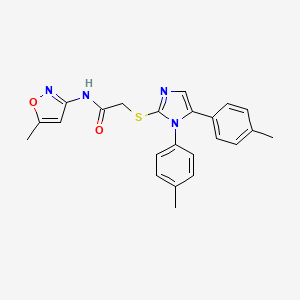

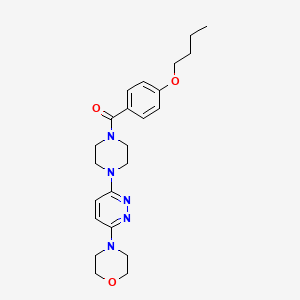

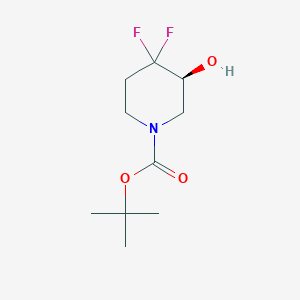

![molecular formula C26H29FN4O2 B2770125 2-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}carbonyl)-1H-indole CAS No. 1189422-90-9](/img/structure/B2770125.png)

2-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}carbonyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a piperazine derivative . It has been reported to induce apoptosis in benign prostatic hyperplasia independently of α1-Adrenoceptor blocking . It exhibits high subtype-selectivity to both α1D- and α1A- AR .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves a multi-step protocol, including the preparation of the 1,2,4-triazole derivative .Molecular Structure Analysis

The molecular structure of similar compounds has been assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions typically involve the formation of a Mannich base .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques, including HRMS, IR, 1H and 13C NMR .Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibitors

The compound and its analogues have been studied for their ability to inhibit HIV-1 reverse transcriptase, a key enzyme in the HIV replication cycle. Analogue compounds have shown significant potency, with some derivatives being 10-100 times more potent than initial lead molecules. These findings have led to the development of new non-nucleoside HIV-1 reverse transcriptase inhibitors for potential clinical evaluation (Romero et al., 1994).

Antioxidant Activity for Parkinson's Disease

Research has also focused on the design of compounds as potential dopamine D2 receptor agonists with antioxidant activity, which could be beneficial for treating Parkinson's disease. Despite not showing affinity to the dopamine D2 receptor, one compound demonstrated potent antioxidant properties, contributing to the understanding of its biological activity and potential therapeutic uses (Kaczor et al., 2021).

Antitumor Activity

Bis-indole derivatives, including compounds with similar structures, have been synthesized and evaluated for their antitumor activity. The results indicate that certain derivatives exhibit significant activity against various human cancer cell lines, suggesting their potential as antitumor agents. The study provides insight into the compounds' mechanisms of action, including proteasome inhibition and inhibition of plasma membrane electron transport (Andreani et al., 2008).

Serotonin Receptor Antagonists

Several compounds have been identified as potent and selective antagonists at serotonin receptors, which are critical for cognitive function. These findings are important for the development of treatments for cognitive disorders, including Alzheimer's disease. The selective inhibition of serotonin receptors without affecting other neurotransmitter systems could lead to novel therapeutic approaches (Nirogi et al., 2017).

Selective Agonists and Antagonists for Neurotransmitter Receptors

Research into the compound's analogues has resulted in the discovery of selective agonists and antagonists for various neurotransmitter receptors. These compounds have potential applications in the study of mood disorders and the development of new psychiatric medications. By targeting specific receptor subtypes, these compounds offer insights into the complex interactions between neurotransmitter systems and psychiatric disorders (Heinrich et al., 2004).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which are present in the second compound, have been found to bind with high affinity to multiple receptors . Similarly, piperazine derivatives, also present in the second compound, have been reported to show high subtype-selectivity to both α1D- and α1A- adrenergic receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Piperazine-derived compounds have been reported to exhibit significant cell viability inhibition and apoptotic induction .

Biochemical Pathways

It’s known that indole derivatives can affect a wide range of biological activities . Piperazine-derived compounds have been reported to induce apoptosis in benign prostatic hyperplasia .

Pharmacokinetics

A study on similar piperazine-derived compounds reported promising lead compounds based on in silico docking and molecular dynamics simulations, binding data, and adme calculations .

Result of Action

It’s known that indole derivatives can exhibit a wide range of biological activities . Piperazine-derived compounds have been reported to exhibit significant cell viability inhibition and apoptotic induction .

properties

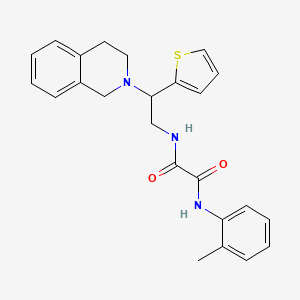

IUPAC Name |

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-butan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN4O2/c1-3-18(2)28-24(32)17-31-25(20-9-11-21(27)12-10-20)29-23-16-30(14-13-22(23)26(31)33)15-19-7-5-4-6-8-19/h4-12,18H,3,13-17H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPJTQZPPLHDQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CN1C(=NC2=C(C1=O)CCN(C2)CC3=CC=CC=C3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

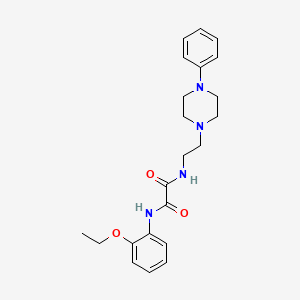

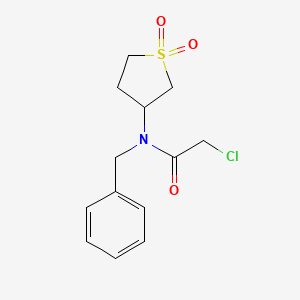

![2-chloro-N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2770042.png)

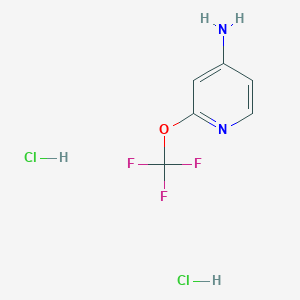

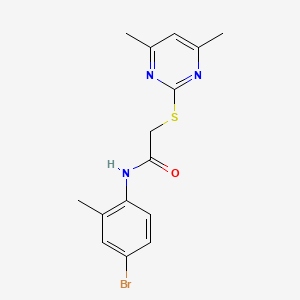

![N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770043.png)

![4-(4-chlorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2770044.png)